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Compound of Interest

Compound Name: Morpholin-2-ylmethanol

Cat. No.: B1335951

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
morpholin-2-ylmethanol (CAS No: 103003-01-6), a valuable building block in medicinal
chemistry and drug development. The document outlines predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental
protocols for acquiring such data, and presents visual workflows for these analytical
techniques.

Molecular Structure and Properties

Morpholin-2-ylmethanol possesses a morpholine ring substituted with a hydroxymethyl group
at the 2-position. This structure imparts both hydrophilic and lipophilic characteristics, making it
a versatile scaffold in the design of bioactive molecules.

Molecular Formula: CsH11NOz[1]
Molecular Weight: 117.15 g/mol [1]

Spectroscopic Data Presentation

The following tables summarize the predicted spectroscopic data for morpholin-2-ylmethanol.
This data is based on the analysis of the parent morpholine structure and typical values for
similar functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Spectrum (Predicted)

Solvent: CDClIs, Frequency: 400 MHz

Chemical Shift (6,

Multiplicity Integration Assignment

ppm)

-OCHz- (morpholine
~3.8-4.0 m 2H _

ring)
~3.6-3.8 m 1H -CH(CH20H)-
~35 dd 2H -CH20H

-NCHaz- (morpholine
~27-30 m 4H _

ring)
~25 brs 2H -NH and -OH

13C NMR (Carbon-13) NMR Spectrum (Predicted)

Solvent: CDCIs, Frequency: 100 MHz

Chemical Shift (6, ppm) Assignment

~70-75 -OCHz- (morpholine ring)
~ 65 - 70 -CH(CH:zO0H)-

~ 60 - 65 -CH20OH

~45-50 -NCHz- (morpholine ring)

Infrared (IR) Spectroscopy

FT-IR Spectrum (Predicted)
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (alcohol), N-H

3400 - 3200 Strong, Broad ]

stretch (secondary amine)
2960 - 2850 Medium-Strong C-H stretch (aliphatic)
1450 - 1470 Medium C-H bend (alkane)

C-O stretch (ether and alcohol)
1260 - 1050 Strong

[2]
1120 - 1080 Strong C-N stretch (aliphatic amine)

Mass Spectrometry (MS)

GC-MS (Electron lonization) Spectrum (Predicted)

m/z Relative Intensity Assignment

117 Moderate [M]* (Molecular lon)
86 High [M - CH20H]*

57 High [CsH7N]*

42 Medium [C2HaN]*+

31 High [CH20H]*

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for
morpholin-2-ylmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the chemical structure.

Materials and Equipment:
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NMR Spectrometer (e.g., Bruker Avance 400 MHz)

NMR tubes (5 mm)

Morpholin-2-ylmethanol sample

Deuterated solvent (e.g., Chloroform-d, CDCIs)

Tetramethylsilane (TMS) as an internal standard

Pipettes and vials

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of morpholin-2-ylmethanol in 0.6-0.7
mL of CDCIs containing 0.03% TMS in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to an NMR tube using a pipette.

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical
peaks.

'H NMR Acquisition:

o Acquire a single-pulse *H NMR spectrum.

o Typical parameters: pulse angle of 90°, spectral width of 15 ppm, acquisition time of 2-3
seconds, and a relaxation delay of 1-2 seconds.

o Collect 16-32 scans for a good signal-to-noise ratio.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, acquisition time
of 1-2 seconds, and a relaxation delay of 2 seconds.
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o Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-
noise ratio.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[e]

Phase correct the spectra.

Calibrate the chemical shift scale using the TMS signal (O ppm for both *H and 3C).

o

[¢]

Integrate the peaks in the *H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

o FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
e Morpholin-2-ylmethanol sample

e Spatula

e Solvent for cleaning (e.g., isopropanol)

e Lint-free wipes

Procedure:

e Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will
be subtracted from the sample spectrum.

o Sample Application: Place a small amount of the morpholin-2-ylmethanol sample onto the
center of the ATR crystal.

e Acquisition:
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o Lower the press arm to ensure good contact between the sample and the crystal.
o Acquire the FT-IR spectrum over a typical range of 4000-400 cm™1.

o Co-add 16-32 scans at a resolution of 4 cm~1 to improve the signal-to-noise ratio.

» Data Processing:

o The spectrometer software will automatically perform a Fourier transform and subtract the
background spectrum.

o lIdentify and label the significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials and Equipment:

e GC-MS system equipped with an electron ionization (El) source

e Capillary GC column (e.g., HP-5ms)

e Helium carrier gas

e Morpholin-2-ylmethanol sample

e Solvent for dilution (e.g., methanol or dichloromethane)

e Microsyringe

Procedure:

o Sample Preparation: Prepare a dilute solution of morpholin-2-ylmethanol (e.g., 1 mg/mL) in
a suitable volatile solvent.

e GC Method:

o Set the injector temperature (e.g., 250 °C).
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o Set the oven temperature program (e.g., start at 50 °C, hold for 2 minutes, then ramp to
250 °C at 10 °C/min).

o Set the helium flow rate (e.g., 1 mL/min).

e MS Method:
o Set the ion source temperature (e.g., 230 °C).
o Set the electron energy to 70 eV.
o Set the mass scan range (e.g., m/z 30-300).

« Injection and Acquisition: Inject 1 pL of the sample solution into the GC. The separated
components will elute from the column and enter the mass spectrometer for ionization and
detection.

o Data Analysis:

o Identify the peak corresponding to morpholin-2-ylmethanol in the total ion chromatogram
(TIC).

o Analyze the mass spectrum associated with this peak to identify the molecular ion and
major fragment ions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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